molecular formula C14H14N2O4 B2687723 7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide CAS No. 1351608-88-2

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2687723
CAS No.: 1351608-88-2
M. Wt: 274.276
InChI Key: KQOJFUCHLGFTHC-UHFFFAOYSA-N
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Description

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction of an appropriate amine with a suitable carboxylic acid derivative.

    Coupling of the Benzofuran and Pyrrolidinone Moieties: The final step involves coupling the benzofuran and pyrrolidinone moieties through an amide bond formation reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
  • 1-(2-Chlorobenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Uniqueness

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-10-4-2-3-8-5-11(20-13(8)10)14(18)16-9-6-12(17)15-7-9/h2-5,9H,6-7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOJFUCHLGFTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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